2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione
Overview
Description
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a morpholine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the dopamine receptor d2 , suggesting a potential role in neurological pathways.
Mode of Action
Isoindoline-1,3-dione derivatives have been reported to inhibit the peripheral binding site of the acetylcholinesterase (ache) enzyme , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Given the potential interaction with the dopamine receptor d2 , it could be involved in modulating dopaminergic signaling pathways.
Result of Action
Isoindoline-1,3-dione derivatives have been reported to exhibit anticonvulsant activity , suggesting potential neurological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react an aromatic primary amine with maleic anhydride in the presence of a suitable solvent, such as acetic anhydride, and a catalyst like anhydrous sodium acetate. The reaction is carried out at room temperature, resulting in the formation of the desired product with moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the isoindoline nucleus is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoindoline or morpholine derivatives.
Scientific Research Applications
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other materials due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2H-Tetraazol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione
Uniqueness
2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione is unique due to the presence of both the isoindoline and morpholine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[(4-benzylmorpholin-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVEHQDFSDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471166 | |
Record name | 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110859-48-8 | |
Record name | 2-[[4-(Phenylmethyl)-2-morpholinyl]methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110859-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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